molecular formula C11H13NO2 B13481822 Methyl 4-(3-aminoprop-1-en-1-yl)benzoate

Methyl 4-(3-aminoprop-1-en-1-yl)benzoate

Cat. No.: B13481822
M. Wt: 191.23 g/mol
InChI Key: ZDCIXLNTNYRJCV-NSCUHMNNSA-N
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Description

Methyl 4-(3-aminoprop-1-en-1-yl)benzoate is an organic compound with the molecular formula C11H13NO2 It is a derivative of benzoic acid and contains an amino group attached to a prop-1-en-1-yl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-aminoprop-1-en-1-yl)benzoate typically involves the reaction of 4-formylbenzoic acid with 3-aminoprop-1-ene in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The esterification process involves the use of methanol and an acid catalyst to convert the carboxylic acid group into a methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-aminoprop-1-en-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 4-(3-aminoprop-1-en-1-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-aminoprop-1-en-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3-aminoprop-1-yn-1-yl)benzoate
  • Methyl 4-(3-aminopropyl)benzoate
  • Methyl 3-amino-4-methylbenzoate

Uniqueness

Methyl 4-(3-aminoprop-1-en-1-yl)benzoate is unique due to the presence of the prop-1-en-1-yl side chain, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl 4-[(E)-3-aminoprop-1-enyl]benzoate

InChI

InChI=1S/C11H13NO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h2-7H,8,12H2,1H3/b3-2+

InChI Key

ZDCIXLNTNYRJCV-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/CN

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CCN

Origin of Product

United States

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